

Application Notes and Protocols for Tflir-NH2 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: Tflir-NH2

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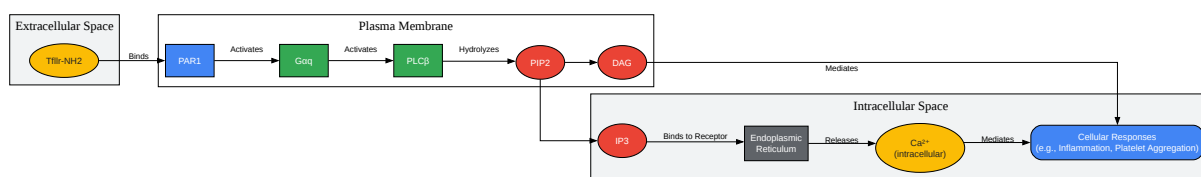
Introduction

Tflir-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and pain signaling. Upon activation, PAR1 initiates a cascade of intracellular events, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for the in vivo use of **Tflir-NH2** in mouse models to study its physiological and pathological roles.

Mechanism of Action

Tflir-NH2 mimics the endogenous tethered ligand of PAR1 that is unmasked upon proteolytic cleavage by proteases such as thrombin. Binding of **Tflir-NH2** to PAR1 predominantly activates the Gαq subunit of the associated heterotrimeric G-protein. This leads to the activation of Phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways, leading to cellular responses such as platelet aggregation, endothelial cell activation, and neurotransmitter release.^{[1][2]}

Signaling Pathway Diagram



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Caption: **Tfflr-NH2** signaling through the PAR1-Gαq-PLCβ pathway.

Quantitative Data Summary

The following table summarizes quantitative data from in vivo mouse studies using **Tfflr-NH2**. This data can be used as a starting point for experimental design.

Parameter	Mouse Model	Dosage	Administration Route	Observed Effect	Reference
Plasma Extravasation	Wild-type Mice	3 μ mol/kg	Intravenous (tail vein)	2-8 fold increase in Evans blue extravasation in various tissues.[3]	[3]
Edema	Rat Paw Edema Model	Not specified for mice	Intraplantar injection	Marked and sustained edema.	[3]
Neuronal Activation	In vitro (cultured neurons)	EC50 = 1.9 μ M	-	Concentration-dependent increase in intracellular Ca ²⁺ .	[3]

Experimental Protocols

Protocol 1: Evaluation of Tflr-NH2-Induced Plasma Extravasation in Mice (Evans Blue Assay)

This protocol details the measurement of vascular permeability in response to **Tflr-NH2** administration.

Materials:

- **Tflr-NH2** peptide
- Sterile physiological saline (0.9% NaCl)
- Evans blue dye solution (33.3 mg/kg in saline)
- Isoflurane or other suitable anesthetic
- Formamide

- Spectrophotometer

Procedure:

- Animal Preparation: Use adult mice (e.g., C57BL/6, 8-12 weeks old). Anesthetize the mice using isoflurane.
- Drug Preparation: Dissolve **Tfllr-NH2** in sterile physiological saline to a final concentration that allows for the administration of 3 $\mu\text{mol/kg}$ in a volume of 25 μL . Prepare a vehicle control of sterile saline.
- Administration: Co-inject **Tfllr-NH2** (3 $\mu\text{mol/kg}$ in 25 μL saline) and Evans blue dye (33.3 mg/kg in 50 μL saline) into the lateral tail vein.[\[3\]](#)
- Perfusion: After 10 minutes, perfuse the mice transcardially with physiological saline containing 20 U/mL heparin at a pressure of 80-100 mmHg for 2-3 minutes to remove intravascular Evans blue.[\[3\]](#)
- Tissue Collection: Excise tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).
- Dye Extraction: Incubate the excised tissues in 1 mL of formamide for 48 hours at room temperature to extract the Evans blue dye.
- Quantification: Measure the absorbance of the formamide supernatant at 650 nm using a spectrophotometer. The amount of extravasated Evans blue is proportional to the absorbance and indicates the level of plasma extravasation.

Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol can be adapted to investigate the pro-thrombotic effects of **Tfllr-NH2**.

Materials:

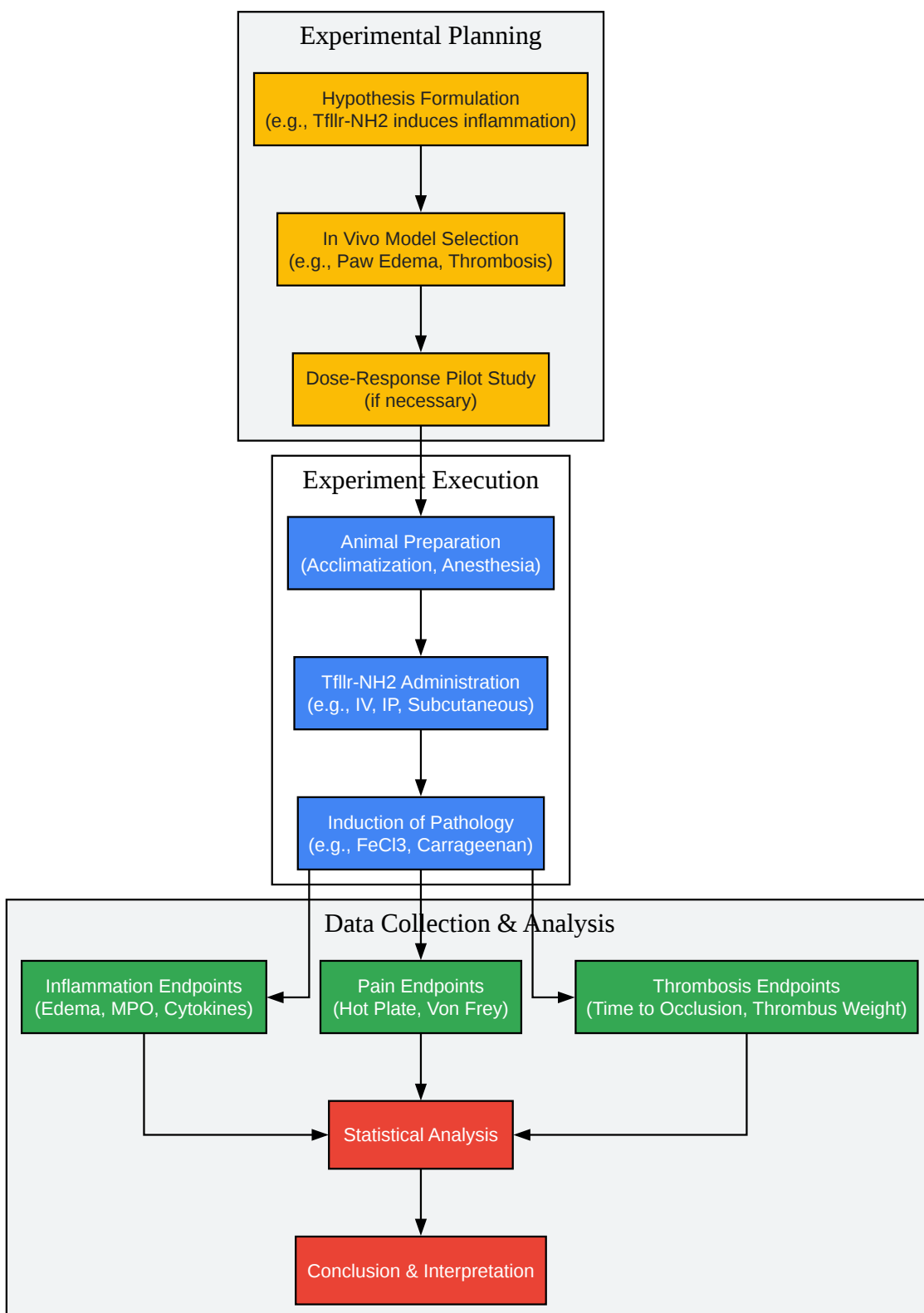
- **Tfllr-NH2** peptide

- Sterile physiological saline (0.9% NaCl)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
- Filter paper strips (1-2 mm wide)
- Surgical microscope or magnifying lens
- Doppler flow probe and monitor

Procedure:

- **Animal Preparation:** Anesthetize the mouse using a suitable anesthetic. Place the mouse in a supine position on a surgical board.
- **Surgical Exposure:** Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
- **Drug Administration:** Administer **Tfilr-NH2** or vehicle control intravenously via the tail vein at the desired dose.
- **Baseline Flow Measurement:** Place a Doppler flow probe on the exposed carotid artery to measure baseline blood flow.
- **Induction of Thrombosis:** Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.^{[4][5][6][7]}
- **Monitoring:** Continuously monitor blood flow using the Doppler probe. The time to complete occlusion of the artery is the primary endpoint.
- **Data Analysis:** Compare the time to occlusion between the **Tfilr-NH2**-treated group and the vehicle control group. A shorter time to occlusion in the **Tfilr-NH2** group would suggest a pro-thrombotic effect.

Experimental Workflow Diagram



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Caption: A generalized workflow for in vivo mouse studies using **Tflir-NH2**.

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